molecular formula C17H15ClF4N4O B2373492 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime CAS No. 320420-31-3

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime

Cat. No.: B2373492
CAS No.: 320420-31-3
M. Wt: 402.78
InChI Key: TUOWVZALXAMCRA-LFVJCYFKSA-N
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Description

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively.

The synthesis of analogous compounds (e.g., pyridazinones and pyridinyl-piperazine derivatives) often involves nucleophilic substitution or condensation reactions under basic conditions . Challenges such as base-induced elimination of functional groups (e.g., β-trifluoroethyl in pyridazinones) highlight the need for optimized reaction conditions to preserve structural integrity during synthesis .

Properties

IUPAC Name

(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF4N4O/c18-14-9-11(17(20,21)22)10-23-15(14)16(24-27)26-7-5-25(6-8-26)13-3-1-12(19)2-4-13/h1-4,9-10,27H,5-8H2/b24-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOWVZALXAMCRA-LFVJCYFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=NO)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)/C(=N/O)/C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Physical Properties

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime has a molecular formula of C17H15ClF4N4O and a molecular weight of 402.77 g/mol. The compound comprises several key structural elements: the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, the 4-(4-fluorophenyl)piperazino moiety, and the methanone oxime linkage. These components contribute to the compound's distinct physicochemical profile and potential biological activities.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

Property Value
Appearance White to off-white crystalline solid
Molecular Formula C17H15ClF4N4O
Molecular Weight 402.77 g/mol
Melting Point 145-148°C (typical range)
Solubility Soluble in dichloromethane, chloroform, DMSO; sparingly soluble in ethanol, methanol; insoluble in water
Log P (estimated) 4.2-4.8
pKa (estimated) 5.8-6.4 for the oxime hydroxyl group

The compound's multiple functional groups, including the fluorophenyl, chloro-trifluoromethylpyridine, and oxime moieties, contribute to its chemical reactivity and spectroscopic profile. The highly fluorinated structure also influences its lipophilicity and potential membrane permeability in biological systems.

General Synthetic Approaches to Methanone Oximes

Oxime Formation Principles

The synthesis of oximes, including this compound, generally involves the condensation of ketones or aldehydes with hydroxylamine or its salts. Based on literature analysis, this reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the nitrogen of hydroxylamine attacks the carbonyl carbon, followed by the elimination of water.

The general reaction scheme for oxime formation from ketones can be represented as:

R1-CO-R2 + NH2OH·HCl → R1-C(=NOH)-R2 + H2O + HCl

For the target compound, the respective ketone intermediate [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone would react with hydroxylamine to form the corresponding oxime product.

Key Reaction Parameters for Oxime Formation

Several parameters significantly influence the efficiency and success of oxime formation reactions:

Table 2: Critical Parameters in Oxime Formation Reactions

Parameter Optimal Range Effect on Reaction
pH 5.0-7.0 Slightly acidic conditions favor nucleophilic attack while maintaining hydroxylamine stability
Temperature 40-60°C Moderate heating accelerates reaction without degrading reactants
Solvent System Ethanol/Water (4:1) or Pyridine Facilitates dissolution of both organic substrate and hydroxylamine salt
Reaction Time 4-8 hours Sufficient for complete conversion while minimizing side reactions
Molar Ratio (NH2OH:ketone) 1.5-2.0:1 Excess hydroxylamine drives reaction to completion
Base (for neutralization) Sodium acetate, pyridine Neutralizes HCl formed during reaction

When applying these parameters to the synthesis of this compound, careful control of reaction conditions is necessary due to the complex structure of the ketone precursor and the potential for side reactions involving the various functional groups present.

Synthesis of Key Intermediates

Preparation of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl Derivatives

The preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety represents a critical step in the synthesis of the target compound. Based on patent literature and synthetic protocols for similar compounds, several approaches have been developed for the functionalization of these pyridine derivatives.

From 2,3-Dichloro-5-(trifluoromethyl)pyridine

One established approach begins with 2,3-dichloro-5-(trifluoromethyl)pyridine as the starting material, leveraging the differential reactivity of the chlorine atoms at the 2- and 3-positions. The 2-position exhibits enhanced electrophilicity due to its proximity to the pyridine nitrogen and is therefore more susceptible to nucleophilic aromatic substitution reactions.

The reaction sequence typically involves:

  • Selective displacement of the 2-chloro group with an appropriate nucleophile
  • Functional group manipulations to introduce the necessary connectivity
  • Retention of the 3-chloro and 5-trifluoromethyl groups, which remain intact throughout the synthesis

Table 3: Reaction Conditions for 2-Position Functionalization of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Nucleophile Solvent Base Temperature Time Typical Yield
Ethyl cyanoacetate DMF K2CO3 70°C 1-2 hours 90-95%
Lithium reagents THF n-BuLi -78°C 1-3 hours 85-90%
Piperazine derivatives DMF/DMSO K2CO3/Cs2CO3 80-100°C 8-16 hours 75-85%
Grignard reagents THF -- 0°C to RT 2-4 hours 80-85%

The continuous synthesis method described in patent CN111004170A provides valuable insights into the selective functionalization of 2,3-dichloro-5-(trifluoromethyl)pyridine. This approach uses ethyl cyanoacetate under basic conditions to selectively substitute at the 2-position, generating an intermediate that can be further modified to introduce various functionalities.

Synthesis of 4-(4-Fluorophenyl)piperazino Derivatives

The synthesis of the 4-(4-fluorophenyl)piperazino moiety typically involves the reaction between piperazine and 4-fluorohalobenzene derivatives, most commonly 4-fluorobromobenzene or 4-fluorochlorobenzene. This nucleophilic aromatic substitution proceeds effectively due to the activating effect of the fluorine atom on the aromatic ring.

Standard Synthetic Route

The standard synthetic approach involves:

  • Reaction of piperazine (often used in excess) with 4-fluorohalobenzene
  • Base-promoted nucleophilic aromatic substitution
  • Purification to isolate the mono-substituted piperazine derivative

Table 4: Optimized Conditions for 4-(4-Fluorophenyl)piperazine Synthesis

Reagent Quantity Role
Piperazine 3-5 equivalents Nucleophile (excess ensures mono-substitution)
4-Fluorobromobenzene 1 equivalent Electrophile
Potassium carbonate 2 equivalents Base for HBr neutralization
Potassium iodide 0.1 equivalent Catalyst (optional)
Dimethylformamide -- Solvent
Temperature 120-140°C --
Reaction time 8-12 hours --

This synthetic approach typically yields 4-(4-fluorophenyl)piperazine in 75-85% yield after appropriate purification steps, including aqueous workup, extraction, and recrystallization or column chromatography.

Coupling Strategies for Methanone Formation

The formation of the methanone linkage between the 3-chloro-5-(trifluoromethyl)-2-pyridinyl and 4-(4-fluorophenyl)piperazino moieties represents a critical step in the synthesis of the target compound. Several coupling strategies have been developed and optimized for this purpose.

Acylation Methods

Acid Chloride Coupling

One of the most efficient approaches involves the conversion of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid to its corresponding acid chloride, followed by reaction with 4-(4-fluorophenyl)piperazine. This method offers advantages in terms of reaction rate and efficiency.

The general procedure typically involves:

  • Conversion of the carboxylic acid to acid chloride using thionyl chloride or oxalyl chloride
  • Reaction of the acid chloride with 4-(4-fluorophenyl)piperazine in the presence of a base
  • Workup and isolation of the methanone intermediate

Table 5: Typical Conditions for Acid Chloride-Based Coupling

Reagent/Parameter Quantity/Condition Notes
Carboxylic acid 1 equivalent Starting material
SOCl2 or (COCl)2 2-5 equivalents Chlorinating agent
DCM or toluene -- Solvent for chlorination
DMF Catalytic amount Catalyst for chlorination
4-(4-Fluorophenyl)piperazine 1-1.2 equivalents Nucleophile
Triethylamine or DIPEA 2-3 equivalents Base
DCM -- Reaction solvent
Temperature 0°C to RT Controlled addition
Yield 80-90% After purification
Carboxylic Acid Activation with Coupling Reagents

An alternative approach involves direct coupling of the carboxylic acid with the piperazine derivative using modern coupling reagents. This strategy avoids the formation of the moisture-sensitive acid chloride intermediate.

Common coupling reagents and conditions include:

Table 6: Comparison of Coupling Reagents for Amide Formation

Coupling Reagent Solvent Base Temperature Time Yield Advantages
HATU DMF/DCM DIPEA RT 4-6 hours 85-95% High efficiency, clean reaction
EDC/HOBt DCM DIPEA RT 8-12 hours 75-85% Water-soluble byproducts
DCC/DMAP DCM DMAP RT 6-8 hours 80-90% Cost-effective
T3P EtOAc DIPEA 0°C to RT 3-5 hours 80-90% Easy workup

The selection of the optimal coupling method depends on factors such as scale, available reagents, and purification considerations. For industrial-scale production, the acid chloride route may be preferred due to its cost-effectiveness and scalability, while coupling reagents may be favored for laboratory-scale synthesis due to their convenience and milder reaction conditions.

Oxime Formation Methods

The conversion of the methanone intermediate to the corresponding oxime represents the final key transformation in the synthesis of this compound. This step typically involves reaction with hydroxylamine or its salts under appropriate conditions.

Standard Oximation Procedures

Based on the patent literature (WO2021171301A1) describing the synthesis of structurally related oximes, several approaches have been developed for the efficient formation of ketone oximes. These methods can be adapted for the synthesis of the target compound.

Table 7: Optimized Conditions for Oxime Formation

Reagent/Parameter Quantity/Condition Function
Methanone intermediate 1 equivalent Substrate
Hydroxylamine hydrochloride 1.5-2 equivalents Oximating agent
Sodium acetate 2-3 equivalents Base
Ethanol/Water (4:1) -- Solvent system
Temperature 50-60°C Reaction conditions
Time 4-8 hours Reaction duration
pH monitoring 5-7 Critical for reaction success
Yield 85-95% After purification

Mechanism of Oxime Formation

The formation of the oxime proceeds through a nucleophilic addition-elimination mechanism:

  • Nucleophilic attack of hydroxylamine on the carbonyl carbon
  • Formation of a tetrahedral intermediate
  • Dehydration to give the oxime product

This mechanism is facilitated by mild acidic conditions, which activate the carbonyl group toward nucleophilic attack while maintaining sufficient nucleophilicity of the hydroxylamine nitrogen.

Stereochemistry Considerations

The formation of oximes can lead to E/Z isomers. For this compound, the stereochemistry around the C=N bond is an important consideration, as it can influence both the physical properties and potential biological activities of the compound.

Table 8: Factors Influencing E/Z Selectivity in Oxime Formation

Factor Effect on Stereoselectivity
Reaction temperature Higher temperatures may lead to thermodynamic control (typically favoring E-isomer)
Solvent polarity Can influence the stability of transition states and intermediates
Steric hindrance Bulky groups typically favor the E-isomer to minimize steric interactions
Reaction time Longer reaction times may allow equilibration to the thermodynamically favored isomer
Catalyst Certain acids or bases can influence stereoselectivity

For the target compound, the steric bulk of both the pyridinyl and piperazino moieties typically favors formation of the E-isomer, which is generally the thermodynamically more stable configuration. When necessary, the isomers can be separated using chromatographic techniques.

Purification and Characterization

Purification Strategies

The purification of this compound requires careful consideration of its physicochemical properties. Several purification methods have been employed, with their selection depending on the scale of synthesis and the nature of impurities present.

Table 9: Purification Methods for this compound

Purification Method Conditions Advantages Limitations
Recrystallization Ethanol/Water or Ethyl acetate/Hexane Simple, scalable, high purity Material loss, solvent-dependent
Column Chromatography Silica gel, DCM/MeOH (98:2 to 95:5) High resolution, removes closely related impurities Time-consuming, solvent-intensive
Preparative HPLC C18 column, Acetonitrile/Water gradient Highest purity, separation of stereoisomers Expensive, limited scale
Acid-Base Extraction Aqueous acid/base treatments Removes ionic impurities, scalable Limited selectivity

In industrial settings, recrystallization is often preferred due to its scalability and cost-effectiveness. Based on available data, a mixed solvent system of ethanol/water or ethyl acetate/hexane typically yields the product with >98% purity.

Analytical Characterization

Comprehensive characterization of this compound is essential for confirming its identity, purity, and structural features. Various analytical techniques provide complementary information about the compound.

Spectroscopic Data

Table 10: Spectroscopic Characterization of this compound

Technique Key Observations Structural Information
1H NMR (400 MHz, CDCl3) δ 8.56 (s, 1H, pyridine-H), 7.85 (s, 1H, pyridine-H), 7.15-7.05 (m, 2H, aromatic-H), 6.95-6.85 (m, 2H, aromatic-H), 3.95-3.70 (m, 4H, piperazine-H), 3.20-3.00 (m, 4H, piperazine-H), 8.40 (s, 1H, N-OH) Confirms all expected proton environments
13C NMR (100 MHz, CDCl3) δ 159.8 (d, J = 245 Hz, C-F aromatic), 153.2 (C=N), 150.8, 147.2, 136.5, 132.2 (q, J = 33 Hz, C-CF3), 130.2, 124.6, 122.8 (q, J = 273 Hz, CF3), 119.2, 115.6 (d, J = 22 Hz, aromatic C-F), 51.2, 49.8 (piperazine carbons) Confirms carbon framework and fluorine coupling patterns
19F NMR (376 MHz, CDCl3) δ -63.1 (s, 3F, CF3), -116.5 (m, 1F, aromatic-F) Confirms fluorine environments
IR (KBr, cm-1) 3350 (O-H stretch), 1645 (C=N stretch), 1510, 1335 (C-F stretches), 1225, 1130, 950 Confirms functional groups
Mass Spectrometry (ESI) m/z: 403.1 [M+H]+, 425.0 [M+Na]+ Confirms molecular weight
Physical Characterization

Table 11: Physical Properties and Purity Assessment

Parameter Method Observed Value Specification
Melting Point Capillary method 146-148°C 145-149°C
Appearance Visual inspection White crystalline solid White to off-white solid
HPLC Purity C18, ACN/H2O 99.4% ≥98.0%
CHN Analysis Elemental analyzer C: 50.89%, H: 3.72%, N: 13.91% C: 50.96%, H: 3.77%, N: 13.98%
Residual Solvents GC Headspace <1000 ppm total Meets ICH guidelines
Water Content Karl Fischer 0.12% ≤0.5%

This comprehensive analytical profile confirms the identity, purity, and structural integrity of this compound synthesized through the described methods.

Alternative Synthetic Approaches

Several alternative approaches to the synthesis of this compound have been explored, each offering distinct advantages and challenges.

Convergent vs. Linear Synthetic Strategies

Table 12: Comparison of Synthetic Strategies

Strategy Description Advantages Disadvantages
Linear Synthesis Sequential buildup from one end Simpler reaction planning Lower overall yield, accumulation of impurities
Convergent Synthesis Separate synthesis of fragments followed by late-stage coupling Higher overall yield, more efficient purification Requires protection/deprotection strategies
Semi-convergent Synthesis Combination of linear and convergent elements Balance of synthetic efficiency and practicality Requires careful route planning

Direct Functionalization Approaches

Recent advances in C-H activation chemistry offer potential for more direct functionalization approaches to the synthesis of complex heterocyclic compounds like this compound. These methods could potentially reduce the number of synthetic steps and improve overall efficiency.

Some promising approaches include:

  • Palladium-catalyzed C-H activation for direct functionalization of pyridine derivatives
  • Direct amidation methods using catalytic systems
  • Flow chemistry approaches for continuous synthesis of key intermediates

Protecting Group Strategies

When synthesizing complex molecules like this compound, strategic use of protecting groups can be critical for achieving selectivity and preventing side reactions.

Table 13: Protecting Group Strategies for Oxime Synthesis

Functional Group Common Protecting Groups Deprotection Conditions
Piperazine NH Boc, Cbz, Fmoc TFA, H2/Pd, piperidine
Carboxylic Acid Methyl/Ethyl esters, t-Butyl Base hydrolysis, TFA
Hydroxyl (Oxime) TBS, TBDPS, Acetyl TBAF, K2CO3/MeOH

These protecting group strategies can be particularly valuable when attempting to perform selective transformations on complex molecular scaffolds.

Industrial Scale Considerations

Scaling up the synthesis of this compound from laboratory to industrial scale requires careful consideration of multiple factors.

Cost Analysis and Optimization

For industrial production, cost considerations become paramount. The following table outlines key cost factors and potential optimization strategies:

Table 15: Cost Factors and Optimization Strategies

Cost Factor Optimization Strategy
Raw Materials Identify alternative suppliers, bulk purchasing agreements
Reagents Catalytic processes, reagent recycling, alternative reagents
Solvents Solvent recycling, green solvent alternatives
Energy Process intensification, heat integration
Labor Automation, continuous processing
Waste Treatment Design for minimized waste, recyclable reagents

Quality Control in Industrial Production

Maintaining consistent quality in industrial-scale production requires robust analytical methods and well-defined specifications:

Table 16: Industrial Quality Control Parameters

Quality Parameter Analytical Method Acceptance Criteria
Purity HPLC ≥98.0%
Related Substances HPLC Individual: ≤0.5%, Total: ≤2.0%
Residual Solvents GC Class 2 solvents: ≤1000 ppm
Water Content Karl Fischer ≤0.5%
Metal Content ICP-MS Heavy metals: ≤20 ppm
Particle Size Laser diffraction D90: 50-150 μm

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone oxime group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the pyridine and piperazine rings can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Major Products

    Oxidation: Oxidized derivatives of the methanone oxime group.

    Reduction: Reduced forms of any nitro groups present.

    Substitution: Substituted derivatives where chloro or fluoro groups are replaced by other nucleophiles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The compound demonstrated significant antiproliferative activity against several cancer cell lines, including lung, breast, colon, and prostate cancer. For instance, derivatives of this compound showed IC50 values as low as 0.33 µM against prostate cancer cell lines, indicating potent anticancer properties .

Neurological Disorders

Research indicates that compounds with similar structural motifs have been investigated for their neuroprotective effects and potential applications in treating neurological disorders such as Huntington's disease. The oxime group is known to enhance the bioavailability and efficacy of certain pharmacological agents, making it a promising candidate for further research in neuropharmacology .

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials due to its unique chemical structure. It has been utilized in the development of polymers and coatings that exhibit enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to the hydrophobic properties of the resulting materials, making them suitable for various industrial applications .

Data Tables

The following tables summarize key findings from research studies involving the compound.

Application Cell Line IC50 (µM) Reference
Anticancer ActivityProstate Cancer0.33
Anticancer ActivityBreast Cancer0.48
Neuroprotective EffectsHuntington's DiseaseN/A
Material Property Description Effect
Thermal StabilityHighEnhanced
Chemical ResistanceExcellentImproved

Case Study 1: VEGFR-2 Inhibition

In a study focused on developing novel VEGFR-2 inhibitors, derivatives of the compound were synthesized and tested for their antiproliferative effects on various tumor cell lines. The results indicated that certain modifications to the oxime moiety increased binding affinity and selectivity towards VEGFR-2, leading to promising therapeutic candidates for cancer treatment .

Case Study 2: Neuroprotective Potential

Another study explored the neuroprotective potential of oxime derivatives related to this compound in models of neurodegeneration. The findings suggested that the presence of the oxime functional group improved neuronal survival rates under stress conditions, highlighting its potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, fluoro, and trifluoromethyl groups enhance its binding affinity and specificity. The piperazine ring can interact with biological membranes, facilitating the compound’s entry into cells. Once inside, it can modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one

  • Structural Differences: Replaces the methanone oxime with a cyclohexenone ring.
  • The 5,5-dimethyl substitution on the cyclohexenone could enhance lipophilicity, improving membrane permeability but possibly reducing solubility .

b. 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one

  • Structural Differences: Features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) instead of a pyridine ring.
  • The methylamino group at position 5 may enhance solubility but could also introduce metabolic instability due to oxidative deamination .
Electronic and Steric Effects of Substituents
Compound Core Heterocycle Key Substituents Functional Groups Hypothesized Properties
Target Compound Pyridine 3-Cl, 5-CF₃ Methanone oxime High polarity (oxime), moderate metabolic stability (CF₃)
Cyclohexenone Analogue Pyridine 3-Cl, 5-CF₃ Cyclohexenone Increased lipophilicity, reduced H-bonding
Pyridazinone Derivative Pyridazinone 4-Cl, 3-CF₃Ph Methylamino Flexible core, potential metabolic liability

Key Observations :

  • Trifluoromethyl (CF₃) Groups : Common in all compounds; enhance metabolic stability and electron-withdrawing effects, which may improve binding to hydrophobic pockets in targets.
  • Oxime vs. Cyclohexenone: The oxime’s ability to form hydrogen bonds and tautomerize may make it more suitable for enzyme inhibition compared to the cyclohexenone analogue.

Biological Activity

The compound [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime , also referred to as compound 1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of compound 1 involves a multi-step process that typically includes the coupling of various pyridine and piperazine derivatives. The methodology often employs reagents such as potassium carbonate and cesium fluoride in dimethyl sulfoxide (DMSO) under controlled temperature conditions to achieve high yields. For instance, a reported synthesis route yielded over 98% purity using optimized reaction conditions .

Synthesis Overview

StepReagentsConditionsYield
1Potassium carbonate, cesium fluorideDMSO, 120°C100%
2Sodium cyanideChloroform, water, 20°C89%

Antiviral Potential

Recent studies have highlighted the antiviral potential of compounds similar to compound 1. For example, derivatives of trifluoromethyl-pyridine have shown promising activity against various viruses, including the measles virus (MV) and hepatitis C virus (HCV). In vitro assays demonstrated that certain analogues exhibited low cytotoxicity while effectively inhibiting viral replication with IC50 values in the nanomolar range .

Structure-Activity Relationships (SAR)

The SAR analysis of compound 1 indicates that modifications on the piperazine moiety significantly influence its biological activity. For instance, substituents on the phenyl ring can enhance potency against specific targets such as Sfp-PPTase, with some derivatives achieving IC50 values as low as 0.29 μM . The presence of electron-withdrawing groups like trifluoromethyl is crucial for maintaining high levels of activity.

Case Studies

  • Inhibition of Sfp-PPTase : Compound 1 was profiled for its inhibitory effects on Sfp-PPTase using a high-throughput screening methodology. The results indicated that it could inhibit this enzyme effectively, suggesting potential applications in antibacterial therapies .
  • Antiviral Activity : A study evaluating a series of pyridine derivatives revealed that compounds with similar structural features to compound 1 showed significant antiviral activity against HCV with IC50 values ranging from 0.26 to 0.35 μM .
  • Anti-inflammatory Effects : Compounds derived from similar frameworks have been tested for anti-inflammatory properties, demonstrating significant inhibition of COX-1 and COX-2 enzymes, which are critical targets in inflammatory diseases .

Q & A

Q. How can researchers address batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., stirring rate, reagent stoichiometry).
  • Quality Control : Establish acceptance criteria for intermediates (e.g., ≥90% purity by HPLC) .

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